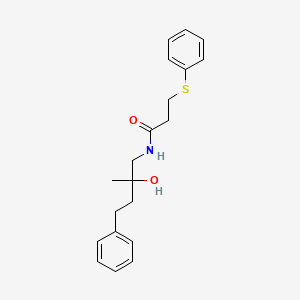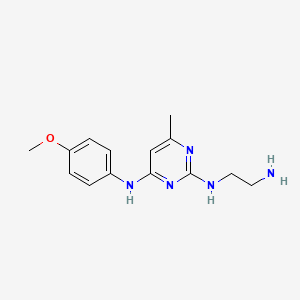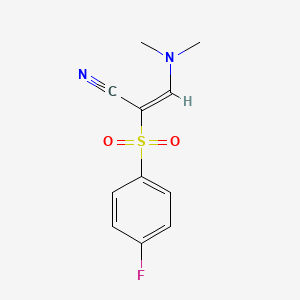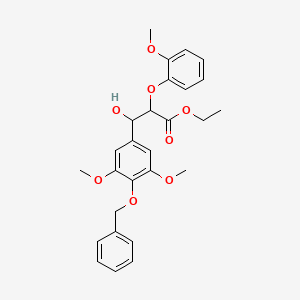![molecular formula C25H22ClFN4O2S B2926872 N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242882-08-1](/img/no-structure.png)
N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClFN4O2S and its molecular weight is 496.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Related Compounds
Compounds related to the specified chemical structure have been designed and synthesized for various therapeutic purposes. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed by molecular hybridization and synthesized to evaluate their potential as inhibitors of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showcasing significant activity against tuberculosis with minimal cytotoxicity (V. U. Jeankumar et al., 2013). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities, showing high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
Research on compounds with structural similarities has highlighted their potential in addressing significant health challenges. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, which highlights their potential in cancer therapy (G. M. Schroeder et al., 2009). Another study on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identified main metabolic pathways, indicating the importance of understanding the metabolic fate of these compounds for their therapeutic application (Aishen Gong et al., 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide' involves the reaction of 3-chloro-4-fluorobenzylamine with 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with piperidine-3-carboxylic acid chloride.", "Starting Materials": [ "3-chloro-4-fluorobenzylamine", "4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "piperidine-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: 3-chloro-4-fluorobenzylamine is reacted with 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)carboxamide.", "Step 2: The intermediate from step 1 is then reacted with piperidine-3-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the final compound N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide.", "Overall reaction: 3-chloro-4-fluorobenzylamine + 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid + piperidine-3-carboxylic acid chloride + DCC + DMAP + TEA → N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide + HCl + CO2 + H2O + N,N'-dicyclohexylurea" ] } | |
CAS RN |
1242882-08-1 |
Product Name |
N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Molecular Formula |
C25H22ClFN4O2S |
Molecular Weight |
496.99 |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-19-11-15(8-9-20(19)27)12-28-23(32)17-7-4-10-31(13-17)25-29-21-18(16-5-2-1-3-6-16)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33) |
InChI Key |
YSAAWFTWULQCAJ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC(=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)




![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)
![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)
